4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential pharmacological applications. This compound features a piperidine ring substituted with a phenyl group, which is further substituted with a 1-methyl-1H-pyrazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies.
The compound is synthesized through multi-step organic reactions involving pyrazole derivatives and piperidine. It has been characterized and studied for its biological activities, with literature indicating its potential as a therapeutic agent.
4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride falls under the category of heterocyclic compounds, specifically those containing pyrazole and piperidine rings. It is classified as a pharmaceutical intermediate and is explored for its biological activities.
The synthesis of 4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride typically involves the following steps:
The synthesis can be optimized for yield and purity using techniques such as continuous flow synthesis and automated reactors in industrial settings. Purification methods like recrystallization and chromatography are essential to meet quality standards.
The molecular structure of 4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride consists of:
The molecular formula is , with a molecular weight of approximately 295.80 g/mol. The compound's structure can be represented as follows:
4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride can undergo various chemical reactions:
Common reagents used include:
The mechanism of action for 4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's pyrazole ring enables it to engage in critical interactions, including:
This interaction may modulate enzyme activity or receptor function, leading to various biological effects.
The hydrochloride salt form generally improves solubility in water compared to its free base form. The melting point, solubility, and stability under different conditions are crucial for practical applications.
The compound exhibits properties typical of piperidine derivatives, including basicity due to the nitrogen atom in the piperidine ring. Its reactivity profile allows it to undergo various transformations, making it versatile for synthetic applications .
4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride has several potential applications:
This compound represents a promising candidate for further research due to its unique structural features and potential biological activities.
The synthesis of 4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride (CAS 2007909-10-4) follows a sequential multi-step strategy to construct its pyrazole-piperidine-phenyl scaffold. The canonical route begins with the preparation of 1-methylpyrazole through condensation reactions between hydrazine derivatives and carbonyl compounds, forming the core heterocyclic structure . Subsequent Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution attaches this pyrazole unit to a para-substituted phenyl halide (e.g., 1-bromo-4-iodobenzene) under basic conditions, yielding the critical 1-methyl-4-(4-halophenyl)-1H-pyrazole intermediate [4].
The piperidine ring is then introduced via Buchwald-Hartwig amination or Pd-catalyzed coupling. This involves reacting 4-(4-bromophenyl)piperidine or its tert-butoxycarbonyl-protected variant with the pyrazole-phenyl intermediate. The reaction requires palladium catalysts (e.g., Pd(dppf)Cl₂) and phosphine ligands in degassed toluene or 1,4-dioxane at 80–100°C for 12–24 hours [6]. Final deprotection (if applicable) using trifluoroacetic acid/dichloromethane, followed by hydrochloride salt formation in methanol or ethanol with gaseous hydrochloric acid, affords the target compound. Purification via recrystallization from ethanol/water mixtures or chromatography yields material with >95% purity [5].
Table 1: Key Reaction Steps in Multi-Step Synthesis
Step | Reactants | Conditions | Intermediates |
---|---|---|---|
1 | Hydrazine + 1,3-dicarbonyl | NaOAc, EtOH, RT | 1-Methyl-1H-pyrazole |
2 | Pyrazole + 1-bromo-4-iodobenzene | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 1-Methyl-4-(4-bromophenyl)-1H-pyrazole |
3 | Aryl halide + piperidine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | 4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine |
4 | Free base + HCl | HCl gas, MeOH, 0–5°C | 4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride |
Achieving regioselectivity in pyrazole-phenyl coupling demands precision in catalyst design. Pd-based systems dominate: Pd(OAc)₂ with XPhos or SPhos ligands enables C–N bond formation between piperidine nitrogen and the phenyl ring at 90°C, minimizing N2-alkylated byproducts [6] [8]. For C–C coupling (e.g., Suzuki reactions), Pd(PPh₃)₄/Na₂CO₃ in ethanol/water (3:1) at 80°C achieves >98% regioselectivity for 1,4-disubstituted phenyl linkages when paired with pyrazole-4-boronic acids [4] [10].
Copper(I)-catalyzed systems offer cost-effective alternatives. CuI/N,N′-dimethylethylenediamine catalyzes pyrazole-aryl iodide couplings in dimethyl sulfoxide at 110°C, though with reduced yields (70–75%) compared to Pd [8]. Microwave-assisted catalysis enhances efficiency; Pd/C in acetonitrile under 150 W irradiation reduces coupling time from hours to 10–15 minutes while maintaining 90% yield [4]. Ligandless Pd systems (e.g., Pd/C in ethanol) also show promise for industrial scalability, eliminating expensive phosphine ligands [6].
Table 2: Catalyst Performance in Pyrazole-Phenyl Bond Formation
Catalyst System | Ligand/Additive | Solvent | Temperature (°C) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|---|
Pd(OAc)₂ | XPhos | Toluene | 90 | >99 | 92 |
Pd(PPh₃)₄ | None | Ethanol/H₂O | 80 | 98 | 95 |
CuI | DMEDA | Dimethyl sulfoxide | 110 | 95 | 75 |
Pd/C (MW) | K₂CO₃ | Acetonitrile | 150 (MW) | 97 | 90 |
Salt formation is critical for enhancing bioavailability and stability. The free base is dissolved in anhydrous methanol or ethanol, followed by slow addition of 2–3 equivalents of hydrochloric acid (gaseous or concentrated aqueous) at 0–5°C to prevent thermal degradation [5]. Solvent polarity governs crystal habit: protic solvents like ethanol/water (4:1) yield rhombic crystals with low solvent inclusion, whereas aprotic mixtures (e.g., acetonitrile/dichloromethane) produce needles with higher defects [2] [9].
Co-crystallization techniques using dicarboxylic acids improve solubility. Fluoxetine hydrochloride-maleic acid co-crystals demonstrate 3.2-fold higher aqueous solubility than pure hydrochloride salts [2]. For this piperidine-pyrazole compound, glutaric or L-tartaric acid co-formers are viable options. Crystallization kinetics are optimized via controlled cooling (0.5°C/min) from 50°C to 25°C, followed by anti-solvent addition (diethyl ether) to induce supersaturation [5] [9]. This yields particles with uniform size distribution (D90 < 50 µm) and >99.5% purity. Post-crystallization processes like slurry conversion in ethanol further eliminate metastable polymorphs [5].
Transitioning from batch to continuous manufacturing addresses scalability bottlenecks. The pyrazole-phenyl coupling and piperidine attachment steps are integrated into a tubular flow reactor with immobilized Pd catalysts (e.g., Pd/Al₂O₃). Using ethanol as solvent at 120°C and 10 bar pressure, residence times of 8–10 minutes achieve 85% conversion per pass [6]. In-line liquid-liquid separators remove inorganic salts, while continuous extraction units recover catalysts for reuse over 15 cycles .
Crystallization is automated via oscillatory baffled crystallizers (OBCs) coupled with real-time process analytical technology. Fourier transform infrared spectroscopy monitors salt formation, and focused beam reflectance measurement tracks crystal size distribution. Feedback control adjusts hydrochloric acid addition rates and cooling profiles to maintain the target particle size (30–40 µm) [9]. Fully automated systems achieve 95% yield at 50 kg/day throughput with <1% batch-to-batch variability. Energy consumption is reduced by 40% compared to batch reactors due to eliminated heating-cooling cycles [5] [6].
Table 3: Batch vs. Continuous Process Metrics
Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Reaction Time | 24 hours | 20 minutes |
Typical Yield | 78% | 92% |
Catalyst Loading | 5 mol% | 0.5 mol% (immobilized) |
Throughput | 5 kg/day | 50 kg/day |
Purity | 98.5% | 99.8% |
Energy Cost | High | Reduced by 40% |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7